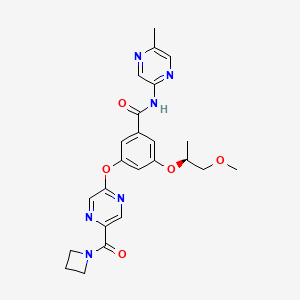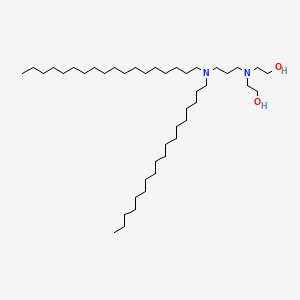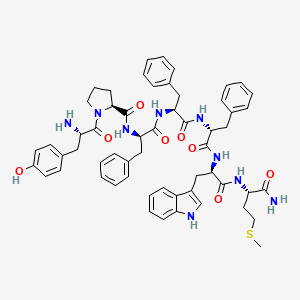
AZD-1656
Descripción general
Descripción
AZD-1656 es un activador potente y selectivo de la glucoquinasa humana y de rata in vitro. Ha demostrado un potencial significativo en la reducción de los niveles de glucosa en plasma de forma dependiente de la dosis, con un rápido inicio de acción. Este compuesto ha sido investigado principalmente por sus aplicaciones en el manejo de la diabetes y otros trastornos metabólicos .
Aplicaciones Científicas De Investigación
AZD-1656 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un activador de la glucoquinasa en varios estudios químicos.
Biología: Investigado por su papel en la modulación del metabolismo de la glucosa y la secreción de insulina.
Medicina: Explorado por su potencial en el manejo de la diabetes, particularmente la diabetes tipo 2, y otros trastornos metabólicos.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen a las vías metabólicas.
Mecanismo De Acción
AZD-1656 ejerce sus efectos activando selectivamente la glucoquinasa, una enzima que juega un papel crucial en el metabolismo de la glucosa. La glucoquinasa actúa como un sensor de glucosa en las células pancreáticas, desencadenando la secreción de insulina estimulada por la glucosa, y como una puerta de entrada de la glucosa en los hepatocitos, promoviendo la captación de glucosa hepática y la síntesis de glucógeno. Al activar la glucoquinasa, this compound mejora el metabolismo de la glucosa y reduce los niveles de glucosa en plasma .
Análisis Bioquímico
Biochemical Properties
AZD-1656 interacts with glucokinase, an enzyme that acts as a glucose sensor, triggering counter regulatory responses following a change in glucose levels to aid restoration of normoglycemia . It has shown a potent glucose lowering effect in healthy animals .
Cellular Effects
In cellular processes, this compound has been observed to reduce plasma glucose levels in a dose-dependent fashion, with a rapid onset of action, in normo-glycaemic insulin resistant rats and diabetic mice .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of glucokinase . This activation induces glucose metabolism and reduces glucose levels, which is beneficial for the treatment of type 2 diabetes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a rapid onset of action and has been effective when dosed either acutely or once daily for up to 28-days . Long-term preclinical studies of up to 12-month duration have been performed .
Dosage Effects in Animal Models
In animal models, this compound reduced plasma glucose levels in a dose-dependent fashion . Severe hypoglycemia was observed at higher doses .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway, interacting with the enzyme glucokinase . Activation of glucokinase by this compound induces glucose metabolism and reduces glucose levels .
Métodos De Preparación
Las rutas de síntesis y las condiciones de reacción para AZD-1656 implican varios pasos. El método de preparación de la solución madre incluye la disolución de 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO), lo que resulta en una concentración de la solución madre de 40 mg/mL .
Análisis De Reacciones Químicas
AZD-1656 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la pérdida de electrones del compuesto, a menudo facilitada por agentes oxidantes.
Reducción: Esta reacción implica la ganancia de electrones, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos específicos en condiciones controladas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Comparación Con Compuestos Similares
AZD-1656 es único en su activación selectiva de la glucoquinasa. Los compuestos similares incluyen:
Dorzagliatin: Un activador completo de la glucoquinasa de doble acción.
TTP399: Un activador de la glucoquinasa hepatoselectivo.
Estos compuestos comparten el objetivo común de mejorar el metabolismo de la glucosa, pero difieren en sus mecanismos específicos y selectividad. This compound destaca por su potente y selectiva activación de la glucoquinasa en modelos humanos y de rata .
Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Propiedades
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJHJINOKKDCW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919783-22-5 | |
| Record name | AZD-1656 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919783225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1656 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-1656 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660M185X4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)








![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)
![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)


